molecular formula C18H21N3O3S2 B2615172 4-methoxy-3-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide CAS No. 1396864-12-2

4-methoxy-3-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2615172
CAS No.: 1396864-12-2
M. Wt: 391.5
InChI Key: ITQSCJKHCPLITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-3-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide features a benzenesulfonamide core substituted with methoxy (4-position) and methyl (3-position) groups. Its N-ethyl sidechain terminates in a 1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl moiety, combining aromatic heterocycles (thiophene and imidazole) with sulfonamide functionality.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-13-11-14(6-7-16(13)24-3)26(22,23)19-9-8-18-20-15(12-21(18)2)17-5-4-10-25-17/h4-7,10-12,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQSCJKHCPLITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=NC(=CN2C)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a methoxy group, a sulfonamide moiety, and an imidazole ring. The presence of a thiophene group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Structural Formula

C17H22N4O3S\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Research indicates that compounds similar to this sulfonamide derivative often exhibit diverse mechanisms of action. These include:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of specific enzymes, which can lead to therapeutic effects in various diseases.
  • Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial properties, potentially extending to this compound.
  • Modulation of Signaling Pathways : The imidazole and thiophene rings may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have suggested that similar compounds exhibit significant antitumor activity. For instance, derivatives with imidazole rings have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antiviral Properties : Some studies highlight the potential antiviral activity of compounds containing thiophene and imidazole structures, indicating that this compound might also possess such properties.
  • Anti-inflammatory Effects : The sulfonamide group is known for anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Experimental Data

A review of literature reveals several key findings related to the biological activity of compounds structurally related to our target compound:

StudyCompoundActivityIC50 Value
CFI-400945Antitumor0.64 µM
Indazole DerivativesAntiviral130.24 µM
Thiophene DerivativesAntimicrobial0.35 µM

Case Study 1: Antitumor Activity

In a study examining indazole-containing derivatives, it was found that certain compounds significantly inhibited tumor growth in mouse models, demonstrating the potential for similar activity in the target compound.

Case Study 2: Antiviral Activity

Another investigation into N-heterocycles revealed that these compounds exhibited superior antiviral properties compared to standard treatments, suggesting that our compound could be evaluated for similar effects against viral pathogens.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in cancer metabolism and viral replication.

Scientific Research Applications

Antibacterial Applications

The sulfonamide structure of 4-methoxy-3-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide allows it to inhibit bacterial dihydropteroate synthase, an enzyme involved in folic acid synthesis. This inhibition leads to bacterial cell death, making it a candidate for developing new antibacterial agents. The incorporation of thiophene and imidazole rings enhances its binding affinity to biological targets, potentially increasing its efficacy against various pathogens .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. The structural features contribute to its ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

Case Study: Cytotoxic Activity

A study evaluating sulfonamide derivatives demonstrated that certain modifications in the structure led to enhanced cytotoxic effects. For example, the introduction of different substituents on the imidazole ring significantly influenced the anticancer activity against targeted cell lines .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting carbonic anhydrase IX (CA IX), an enzyme associated with tumor progression and metastasis . Inhibition of CA IX can disrupt pH regulation in tumors, leading to reduced growth and survival rates of cancer cells.

Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (nM)
4-methoxy-3-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamideCA IX10.93 - 25.06
Other DerivativesCA II1.55 - 3.92

Antimicrobial Properties

Beyond antibacterial effects, this compound may exhibit broader antimicrobial properties due to its structural characteristics that allow interaction with various microbial targets. The presence of thiophene enhances its lipophilicity, which can improve membrane permeability and thus increase antimicrobial efficacy .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the thiophene and imidazole rings can lead to variations in biological activity. For instance, altering substituents on these rings has been shown to impact both antibacterial and anticancer activities significantly .

Table: Structure–Activity Relationship Insights

ModificationBiological Activity Impact
Methyl group on thiopheneIncreased lipophilicity and binding affinity
Substituents on imidazoleEnhanced cytotoxicity against cancer cells

Comparison with Similar Compounds

Core Benzenesulfonamide Modifications

The target compound’s benzenesulfonamide core is structurally similar to derivatives reported in and , which feature chloro, methyl, or nitro substituents. Key differences include:

  • Electronic Effects : The 4-methoxy group is electron-donating, contrasting with electron-withdrawing chloro substituents in compounds like 4-chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-5-methylbenzenesulfonamide (). This may enhance solubility but reduce electrophilic reactivity compared to chloro analogs .

N-Substituent Variations

The ethyl-linked imidazole-thiophene moiety distinguishes the target compound from analogs with simpler or bulkier substituents:

Compound Name (Source) N-Substituent Structure Key Features
Target Compound 2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl Combines imidazole (basic) + thiophene (π-rich)
Compound 11 () 6-chlorobenzo[1,3]dioxol-5-ylmethylthio Chlorinated benzodioxole (electron-deficient)
Compound 13 () naphthalen-1-ylmethylthio Bulky polyaromatic (hydrophobic)
Compound 19 () 1,3-benzothiazole-2-ylamino{imino}methyl Benzothiazole (planar, hydrogen-bond acceptor)
  • Heterocyclic Diversity : The thiophene-imidazole combination in the target compound provides dual aromatic systems with sulfur and nitrogen atoms, enabling unique π-π stacking and hydrogen-bonding interactions compared to benzothiazole () or triazole () derivatives .
  • Synthetic Complexity : The imidazole-thiophene moiety requires multi-step synthesis, akin to the coupling strategies in (imidazolidin-2-ylidene derivatives) and (triazole-based click chemistry) .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

  • The methoxy group may enhance solubility in polar solvents compared to chloro or nitro derivatives (e.g., Compound 19 in ) .

Spectroscopic Signatures

  • IR Spectroscopy : The methoxy group (C-O stretch ~1250 cm⁻¹) and sulfonamide (S=O stretch ~1150–1350 cm⁻¹) align with data for N-(4-methoxyphenyl)benzenesulfonamide (). Thiophene C-S stretches (~700 cm⁻¹) differentiate it from benzothiazole analogs .
  • NMR : The imidazole protons (δ 7.0–8.5 ppm) and thiophene protons (δ 6.5–7.5 ppm) would overlap with signals seen in and compounds but require high-resolution spectra for differentiation .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-methoxy-3-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide?

Answer:
The synthesis involves multi-step reactions, including:

  • Sulfonylation : Reacting a benzenesulfonyl chloride derivative with an amine-containing intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
  • Imidazole Ring Formation : Cyclization of thiophen-2-yl-containing precursors with aldehydes or ketones under acidic or thermal conditions, as seen in analogous imidazole syntheses .
  • Coupling Reactions : Use of coupling agents like EDC/HOBt for amide bond formation between intermediates, ensuring high regioselectivity .
    Key Considerations : Optimize reaction time, solvent polarity (e.g., DMF or THF), and stoichiometry to avoid side products. Purification via column chromatography or recrystallization is critical .

Basic: Which spectroscopic and chromatographic techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy, methyl, and thiophene groups) and assess purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, especially for the sulfonamide and imidazole moieties .
  • HPLC : Reverse-phase HPLC with UV detection to quantify purity (>95%) and identify trace impurities .
    Example Data : For related compounds, 1H NMR δ 7.2–7.8 ppm (aromatic protons) and δ 3.8–4.2 ppm (methoxy groups) are typical .

Advanced: How can reaction yields be optimized for the thiophene-containing imidazole intermediate?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve cyclization efficiency .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate imidazole ring formation .
  • Temperature Control : Gradual heating (60–80°C) minimizes decomposition of thermally sensitive intermediates .
    Case Study : In analogous syntheses, yields improved from 22% to 56% by adjusting stoichiometry and solvent .

Advanced: How to address contradictions in spectroscopic data suggesting impurities?

Answer:

  • Multi-Technique Validation : Cross-validate NMR and MS data to distinguish between structural isomers and byproducts. For example, NOESY NMR can resolve spatial proximity of substituents .
  • Advanced Chromatography : Employ UPLC-MS/MS to separate co-eluting impurities with similar retention times .
  • Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) provides definitive structural confirmation .

Advanced: What computational strategies predict the compound’s bioactivity and target engagement?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases or GPCRs). The thiophene and sulfonamide groups often exhibit strong binding to hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes and identify key binding residues .
  • QSAR Modeling : Corrogate electronic properties (e.g., logP, polar surface area) with bioactivity data from analogs to predict ADMET profiles .

Basic: What strategies improve solubility and stability during in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • pH Adjustment : Buffer solutions (pH 6.5–7.4) stabilize the sulfonamide group against hydrolysis .
  • Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in aqueous buffers pre-use .

Advanced: How to design target engagement assays for mechanistic studies?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (ka/kd) .
  • Fluorescence Polarization : Label the compound with a fluorophore and monitor competitive displacement by known inhibitors .
  • Cellular Thermal Shift Assay (CETSA) : Assess target stabilization in cell lysates after compound treatment .

Advanced: How to analyze metabolic stability in hepatic microsomes?

Answer:

  • Incubation Protocol : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH cofactor at 37°C .
  • LC-MS Quantification : Use MRM mode to track parent compound depletion and metabolite formation over time .
  • Data Interpretation : Calculate t1/2 and intrinsic clearance (CLint) to rank stability against reference compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.